Ethyl 5-nitrothiazole-2-carboxylate
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Overview
Description
Ethyl 5-nitrothiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a nitro group at the 5-position and an ethyl ester group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitrothiazole-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitrothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, acidic or basic conditions.
Major Products Formed:
Reduction: 5-amino-2-carboxylate thiazole.
Hydrolysis: 5-nitrothiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitrothiazole-2-carboxylate has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 5-nitrothiazole-2-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group is believed to undergo reduction within the microbial cells, generating reactive intermediates that cause DNA damage and cell death . In cancer cells, the compound interferes with cell division and induces apoptosis .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of ethyl 5-nitrothiazole-2-carboxylate, known for its antimicrobial properties.
5-Nitrothiazole: Lacks the ester group but shares similar biological activities.
Ethyl 2-thiazolecarboxylate: Similar structure but without the nitro group, used in different chemical syntheses.
Uniqueness: this compound is unique due to the presence of both the nitro and ester groups, which contribute to its diverse reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-nitro-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(9)5-7-3-4(13-5)8(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDYQCOYHQYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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